2-(2-Hydroxyphenyl)benzoxazole

Beschreibung

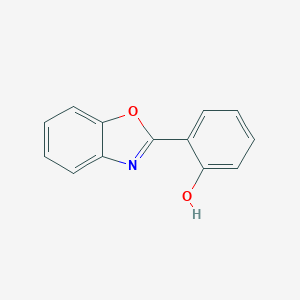

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGZVWOTJDLREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061200 | |

| Record name | Phenol, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-64-3 | |

| Record name | 2-(2-Hydroxyphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-benzoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoxazol-2-ylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-BENZOXAZOLYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8GW8KSU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)benzoxazole (HPBO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-(2-Hydroxyphenyl)benzoxazole (HPBO), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, comprehensive characterization data, and standardized experimental protocols.

Introduction

This compound (HPBO) is a fluorescent molecule known for its characteristic excited-state intramolecular proton transfer (ESIPT) properties, leading to a large Stokes shift.[1][2][3] This unique photophysical behavior makes it a valuable scaffold in the development of fluorescent probes, sensors for metal ions and pH, and organic light-emitting diodes (OLEDs).[2][4][5] Furthermore, HPBO derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and tyrosinase inhibitory effects, highlighting their potential in drug discovery and development.[6][7][8] This guide serves as a technical resource for the synthesis and detailed characterization of the core HPBO structure.

Synthesis of this compound

The most common and efficient method for synthesizing HPBO is the condensation reaction between a 2-aminophenol (B121084) and a salicylic (B10762653) acid derivative. This reaction is typically facilitated by a dehydrating agent at elevated temperatures. Polyphosphoric acid (PPA) is a widely used medium for this cyclocondensation.[9][10]

General Reaction Scheme

The synthesis involves the reaction of 2-aminophenol with salicylic acid in polyphosphoric acid, leading to the formation of the benzoxazole (B165842) ring through intramolecular cyclization and dehydration.

Caption: General reaction scheme for the synthesis of HPBO.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of HPBO.

Synthesis of this compound[9]

-

Reagent Preparation : In a round-bottom flask, place equimolar amounts of 2-aminophenol and salicylic acid.

-

Reaction Setup : Add polyphosphoric acid (PPA) to the flask, ensuring the reactants are fully submerged.

-

Heating : Heat the reaction mixture to 180°C with constant stirring for approximately 4 hours.

-

Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture and pour it onto crushed ice.

-

Precipitation : A precipitate will form. Filter the solid product from the mixture.

-

Neutralization : Neutralize the filtered solid with a sodium carbonate solution.

-

Drying : Dry the resulting solid to obtain the crude product.

Purification

-

Recrystallization : The crude HPBO can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[2]

-

Column Chromatography : For higher purity, column chromatography on silica (B1680970) gel can be employed, using an appropriate eluent system like dichloromethane.[9]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized HPBO. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₂ | [11] |

| Molecular Weight | 211.22 g/mol | [11] |

| Melting Point | 122-124 °C | [12] |

| Boiling Point | 338 °C | [12] |

| Appearance | Solid | [12] |

Spectroscopic Data

| Technique | Solvent/Method | Key Peaks/Signals (δ in ppm, ν in cm⁻¹) | Reference |

| ¹H NMR | CDCl₃ | Aromatic protons and the hydroxyl proton signal | [13][14][15] |

| ¹³C NMR | CDCl₃ | Signals corresponding to the 13 carbon atoms of the structure | [11][16][17] |

| FT-IR | KBr Pellet / ATR | O-H stretching, C=N stretching, C-O stretching, aromatic C-H stretching | [9][11][18][19] |

| UV-Vis Absorption | Ethanol | λmax ~336-374 nm | [3][9] |

| Mass Spectrometry | GC-MS | Molecular ion peak (M⁺) at m/z = 211 | [20] |

Experimental Workflow and Key Processes

The overall process from synthesis to characterization follows a logical workflow.

Caption: General experimental workflow for HPBO synthesis and characterization.

The ESIPT Mechanism of HPBO

A defining characteristic of HPBO is its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the oxazole (B20620) ring, forming a transient keto-tautomer which is responsible for the observed fluorescence.

Caption: Simplified diagram of the ESIPT process in HPBO.

Applications in Drug Development

The HPBO scaffold is of significant interest in drug development due to its diverse biological activities. Derivatives have been investigated as:

-

Anticancer Agents : Exhibiting cytotoxicity against various cancer cell lines.[6]

-

Antimicrobial Agents : Showing activity against a range of bacteria and fungi.[8]

-

Enzyme Inhibitors : Notably as inhibitors of tyrosinase, relevant for skin-lightening agents.[7]

-

Fluorescent Probes : For imaging and sensing of biological analytes.[2][5]

The synthetic accessibility and tunable photophysical and biological properties of HPBO make it a valuable platform for the design and development of new therapeutic agents and diagnostic tools.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. 2-(2-Benzoxazolyl)phenol | C13H9NO2 | CID 13269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. This compound(835-64-3) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. This compound(835-64-3) IR Spectrum [chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Spectroscopic Properties of 2-(2-Hydroxyphenyl)benzoxazole (HPBO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)benzoxazole (HPBO) is a fluorescent organic compound renowned for its unique photophysical behavior, primarily governed by an ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism.[1][2][3] This process involves the transfer of a phenolic proton to the nitrogen atom of the benzoxazole (B165842) ring upon photoexcitation. This tautomerization leads to the formation of a transient keto species from the ground-state enol form, resulting in a characteristically large Stokes shift—a significant separation between the absorption and emission maxima.[4][5]

This property makes HPBO and its derivatives highly valuable in various applications, including as fluorescent probes for biological environments, chemosensors, organic light-emitting diodes (OLEDs), and as potential organic UV filters in photoprotective formulations.[4][6][7] Understanding the detailed spectroscopic properties of HPBO is critical for harnessing its full potential in these fields. This guide provides an in-depth summary of its key spectroscopic data, detailed experimental protocols for its characterization, and a visualization of the underlying photophysical processes.

Core Photophysical Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining spectroscopic feature of HPBO is its four-level photochemical cycle driven by ESIPT. In the ground state, the molecule exists in a stable enol form, which possesses an intramolecular hydrogen bond. Upon absorption of UV radiation, it is promoted to an excited enol state (E). From this state, an ultrafast proton transfer occurs (on a femtosecond to picosecond timescale) to the nitrogen atom of the benzoxazole moiety, forming an excited keto tautomer (K).[3][8] This tautomer is responsible for the characteristic, large Stokes-shifted fluorescence as it relaxes to the ground-state keto form (K), which is unstable and rapidly reverts to the stable ground-state enol form (E).[9]

References

- 1. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole (HPBO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Excited-State Intramolecular Proton Transfer (ESIPT) as exemplified by the archetypal molecule, 2-(2'-hydroxyphenyl)benzoxazole (HPBO). This document details the photophysical properties, underlying mechanisms, and experimental methodologies used to study this ultrafast photoreaction, making it a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to ESIPT and HPBO

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon electronic excitation. This process typically occurs in molecules possessing both a proton-donating and a proton-accepting group in close proximity, connected by an intramolecular hydrogen bond. The ESIPT reaction proceeds through a four-level photocycle, leading to a transient keto-tautomer with distinct photophysical properties from the ground-state enol form. This phenomenon results in a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for various applications including fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[1][2]

2-(2'-hydroxyphenyl)benzoxazole (HPBO) is a canonical example of an ESIPT-capable molecule. In its ground state, HPBO exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) moiety, forming an excited keto-tautomer. This keto form is responsible for the characteristic long-wavelength, red-shifted fluorescence of HPBO.[3]

The ESIPT Mechanism in HPBO

The ESIPT process in HPBO can be described by a four-level energy diagram, often referred to as the Weller cycle. This cycle involves the ground and excited states of both the enol (E) and keto (K) tautomers.

-

Absorption (E → E): The process begins with the absorption of a photon by the ground-state enol form (E), promoting it to the excited singlet state (E).

-

ESIPT (E* → K): In the excited state, the acidity of the hydroxyl proton donor and the basicity of the benzoxazole nitrogen acceptor are significantly increased. This drives an ultrafast, essentially barrierless intramolecular proton transfer, forming the excited keto-tautomer (K). This transfer occurs on the femtosecond to picosecond timescale.[3]

-

Fluorescence (K* → K): The excited keto-tautomer (K*) relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength (lower energy) compared to the absorption wavelength. This emission is responsible for the large Stokes shift observed in HPBO.

-

Back Proton Transfer (K → E): The ground-state keto form (K) is generally unstable and rapidly undergoes a back proton transfer to regenerate the thermodynamically more stable ground-state enol form (E), completing the photocycle.

Quantitative Photophysical Data

The photophysical properties of HPBO are highly dependent on the solvent environment. The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium between different conformers and the stability of the excited states. The following tables summarize key quantitative data for the enol and keto forms of HPBO in various solvents.

Table 1: Absorption and Emission Maxima of HPBO in Different Solvents

| Solvent | Enol Absorption (λ_abs, nm) | Keto Emission (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 333 | 475 | ~10,000 |

| 1,4-Dioxane | 334 | 480 | ~10,200 |

| Ethanol (B145695) | 330 | 500 | ~11,800 |

| Methanol (B129727) | 330 | 502 | ~11,900 |

| DMSO | 334 | 510 | ~12,200 |

Data compiled from various sources, slight variations may exist in the literature.

Table 2: Fluorescence Quantum Yields and Lifetimes of HPBO

| Solvent | Enol Quantum Yield (Φ_E) | Keto Quantum Yield (Φ_K) | Keto Lifetime (τ_K, ps) |

| Cyclohexane | < 0.01 | ~0.1 | 257-295 |

| 1,4-Dioxane | < 0.01 | ~0.05 | ~150 |

| Ethanol | ~0.02 | ~0.02 | ~70 |

| Methanol | ~0.02 | ~0.01 | 68 |

| DMSO | ~0.01 | < 0.01 | 57 |

Note: The enol emission is often very weak and its quantum yield is difficult to measure accurately. The lifetime of the enol excited state is typically very short due to the ultrafast ESIPT process.[3]

Experimental Protocols

Synthesis of 2-(2'-hydroxyphenyl)benzoxazole (HPBO)

A common and effective method for the synthesis of HPBO involves the condensation of 2-aminophenol (B121084) with salicylic (B10762653) acid or its derivatives.

Materials:

-

2-Aminophenol

-

Salicylic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1 eq) and salicylic acid (1 eq).

-

Add polyphosphoric acid (PPA) as a solvent and catalyst (typically 10-15 times the weight of the reactants).

-

Heat the reaction mixture to 180-200 °C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100 °C and pour it slowly into a beaker containing ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

-

Recrystallize the crude product from hot methanol or ethanol to obtain pure 2-(2'-hydroxyphenyl)benzoxazole as a crystalline solid.

-

Dry the purified product under vacuum. Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Steady-State Spectroscopy

Objective: To measure the absorption and fluorescence spectra of HPBO in various solvents.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare stock solutions of HPBO in the desired solvents (e.g., cyclohexane, ethanol, DMSO) at a concentration of approximately 1 mM.

-

For absorption measurements, dilute the stock solution to a concentration that gives an absorbance of around 0.1-0.3 at the absorption maximum to avoid inner filter effects.

-

Record the absorption spectrum using the spectrophotometer, typically over a range of 250-450 nm.

-

For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength.

-

Excite the sample at the absorption maximum of the enol form (around 330-340 nm).

-

Record the emission spectrum over a range that covers both the enol and keto emission bands (e.g., 350-650 nm).

-

To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) and apply the comparative method.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited keto-tautomer of HPBO.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed laser source (e.g., a picosecond diode laser or a femtosecond Ti:Sapphire laser with frequency doubling)

Procedure:

-

Prepare a dilute solution of HPBO with an absorbance of < 0.1 at the excitation wavelength.

-

Excite the sample with the pulsed laser at the absorption maximum of the enol form.

-

Collect the fluorescence emission at the maximum of the keto emission band using a monochromator and a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay profile of the sample.

-

Analyze the decay data by deconvolution with the IRF and fitting to an exponential decay function to determine the fluorescence lifetime (τ).

Conclusion

The Excited-State Intramolecular Proton Transfer in 2-(2'-hydroxyphenyl)benzoxazole is a cornerstone of modern photochemistry, offering a rich platform for fundamental research and technological applications. The distinct photophysical signatures of its enol and keto tautomers, characterized by a large Stokes shift and sensitivity to the local environment, make HPBO and its derivatives powerful tools in the development of advanced materials and sensors. A thorough understanding of the ESIPT mechanism and the application of precise experimental techniques are crucial for harnessing the full potential of these fascinating molecules in scientific and industrial endeavors.

References

The Photophysical Landscape of 2-(2'-Hydroxyphenyl)benzoxazole (HPBO) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) derivatives. These compounds are of significant interest due to their characteristic excited-state intramolecular proton transfer (ESIPT) phenomenon, which gives rise to unique and tunable fluorescence properties. This document summarizes key quantitative data, details common experimental methodologies for their characterization, and provides visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of HPBO Derivatives

HPBO and its derivatives are a class of fluorophores known for their large Stokes shifts, dual emission capabilities, and high sensitivity to their local environment. Upon photoexcitation, these molecules can undergo a rapid intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring. This process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic long-wavelength emission. The efficiency and dynamics of this ESIPT process are highly dependent on the molecular structure and the surrounding solvent polarity and viscosity.

Data Presentation

The following tables summarize the key photophysical parameters for a selection of HPBO derivatives, providing a comparative overview of their absorption and emission characteristics.

Table 1: Absorption and Emission Maxima of Selected HPBO Derivatives

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Reference |

| HPBO | Cyclohexane | 335 | 490 (Keto) | ~11,500 | [1] |

| HPBO | Dichloromethane | 338 | 530 (Keto) | ~13,300 | [1] |

| 5-methoxy-HPBO | Dichloromethane | 345 | 545 (Keto) | ~13,200 | [2] |

| 5-nitro-HPBO | Dichloromethane | 360 | No Keto Emission | - | [2] |

| HPBO-Zn²⁺ complex | Acetonitrile | 350 | 430 (Enol) | ~5,900 | [2] |

Table 2: Fluorescence Quantum Yields (Φ_F) of Selected HPBO Derivatives

| Compound | Solvent | Quantum Yield (Φ_F) | Reference |

| HPBO | Cyclohexane | 0.02 | [1] |

| HPBO | Dichloromethane | 0.15 | [1] |

| 5-methoxy-HPBO | Dichloromethane | 0.25 | [2] |

| HPBO-Zn²⁺ complex | Acetonitrile | 0.45 | [2] |

Experimental Protocols

The characterization of the photophysical properties of HPBO derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the procedure for acquiring steady-state absorption and fluorescence spectra, which provide fundamental information about the electronic transitions of the molecule.

Materials:

-

HPBO derivative of interest

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the HPBO derivative in the desired solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbances ranging from 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.[3]

-

Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the UV-Vis spectrophotometer.

-

Measure the absorption spectrum of each diluted sample solution over the desired wavelength range (typically 250-500 nm for HPBO derivatives).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the absorption maximum (λ_abs) determined in the previous step.

-

Record the fluorescence emission spectrum of each diluted sample solution. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 350-700 nm).

-

Record a blank spectrum of the pure solvent under the same conditions and subtract it from the sample spectra to correct for Raman scattering and other background signals.[4]

-

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach for its determination.[5]

Materials:

-

HPBO derivative solution (absorbance < 0.1)

-

Fluorescence standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54) with overlapping absorption at the excitation wavelength.[5]

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Standard and Sample Preparation: Prepare solutions of the HPBO derivative and the fluorescence standard in the same solvent, if possible. Adjust the concentrations so that their absorbances at the chosen excitation wavelength are identical and below 0.1.[3]

-

Absorption Spectra: Record the absorption spectra of both the standard and the sample solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the standard (A_std) and the sample (A_smp).

-

Calculation: Calculate the fluorescence quantum yield of the sample (Φ_F,smp) using the following equation:[5]

Φ_F,smp = Φ_F,std * (A_smp / A_std) * (η_smp² / η_std²)

where Φ_F,std is the quantum yield of the standard, and η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide insights into the excited-state lifetime (τ) of the fluorophore, which is the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.[6]

-

Pulsed laser source (e.g., picosecond diode laser or femtosecond Ti:Sapphire laser) with an appropriate excitation wavelength.

-

Fast photodetector (e.g., photomultiplier tube or microchannel plate detector).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the HPBO derivative (absorbance < 0.1 at the excitation wavelength).

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser.

-

Optimize the detector settings and data acquisition parameters.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser and collect the fluorescence decay profile.

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF.

-

Fit the deconvoluted decay data to one or more exponential functions to determine the fluorescence lifetime(s). For HPBO derivatives, multi-exponential decays are common due to the presence of both enol and keto tautomers.

-

Transient Absorption Spectroscopy

Transient absorption (pump-probe) spectroscopy is a powerful technique to study the dynamics of excited states, including the formation and decay of transient species like the keto-tautomer in HPBO derivatives.

Instrumentation:

-

Femtosecond or picosecond laser system that generates both a "pump" and a "probe" pulse.[7]

-

Optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.

-

White-light generation setup for the probe pulse.

-

Optical delay line to control the time delay between the pump and probe pulses.

-

Spectrometer and a sensitive detector array (e.g., CCD).

Procedure:

-

Sample Preparation: Prepare a solution of the HPBO derivative in a 1-2 mm path length cuvette with an absorbance of approximately 0.3-0.5 at the pump wavelength.

-

Experiment Setup:

-

Align the pump and probe beams to spatially overlap at the sample position.

-

Set the pump wavelength to excite the sample (e.g., at its absorption maximum).

-

-

Data Acquisition:

-

The pump pulse excites the sample, and the probe pulse, delayed by a specific time, measures the change in absorbance (ΔA) of the sample.

-

Record the ΔA spectrum at various time delays by moving the optical delay line. This generates a 2D map of ΔA as a function of wavelength and time.[7]

-

-

Data Analysis:

-

Analyze the transient spectra to identify the spectral signatures of the ground state bleach, excited-state absorption, and the formation of the keto-tautomer.

-

Analyze the kinetic traces at specific wavelengths to determine the time constants for the ESIPT process, vibrational relaxation, and excited-state decay.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental photophysical process in HPBO derivatives and a typical experimental workflow for their characterization.

Caption: Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in HPBO derivatives.

Caption: General workflow for the photophysical characterization of HPBO derivatives.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iss.com [iss.com]

- 4. horiba.com [horiba.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzoxazole (CAS 835-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-(2-Hydroxyphenyl)benzoxazole (HBO), a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. Central to its functionality is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which underpins its unique photophysical characteristics. This document details its physicochemical properties, spectral data, synthesis and purification protocols, and explores its applications as a fluorescent sensor, UV filter, and a scaffold for potential anticancer and tyrosinase inhibitory agents. Detailed experimental protocols for key applications and visualizations of fundamental mechanisms are provided to support researchers in their practical applications of this compound.

Core Properties of this compound

This compound, with the CAS number 835-64-3, is an organic compound recognized for its noteworthy fluorescent properties and its role as a geroprotector.[1][2] It is structurally a member of the 1,3-benzoxazole class, substituted with a 2-hydroxyphenyl group at the 2-position.[1][2]

Physicochemical Properties

HBO is typically a pink to reddish or light yellow to brown crystalline powder.[2][3] It is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) but has poor solubility in water.[1][2][4] The compound is stable under normal laboratory conditions, though prolonged exposure to light or extreme pH may cause degradation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₂ | [5] |

| Molecular Weight | 211.22 g/mol | [5] |

| Melting Point | 122-124 °C (lit.) | [2][3][5][6][7] |

| Boiling Point | 338 °C (lit.) | [2][3][5][6][7] |

| Density | 1.1868 g/cm³ (rough estimate) | [2][4] |

| pKa | 8.04 (at 25°C) | [2][4][6] |

| Flash Point | 158.193 °C | [4] |

| Appearance | Crystalline solid | [1][2][4] |

| Solubility | Insoluble in water; soluble in ethanol | [2][4] |

Spectral Properties

The photophysical behavior of HBO is dominated by its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzoxazole (B165842) ring, leading to a transient keto-tautomer. This process is responsible for the large Stokes shift observed in its fluorescence spectrum.

| Spectral Data Type | Wavelength/Shift | Reference |

| Maximum Absorption | 336 - 374 nm | [4][8][9] |

| Fluorescence Emission | Blue-violet (in alkaline aqueous ethanol) | [2][3] |

Synthesis and Purification

The synthesis of this compound typically involves the condensation of a 2-aminophenol (B121084) derivative with a salicylic (B10762653) acid derivative. A common method is the reaction between 2-aminophenol and salicylaldehyde.[1]

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing this compound.

Materials:

-

2-aminophenol

-

Salicylic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Sodium carbonate solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-aminophenol and salicylic acid.

-

Add polyphosphoric acid (PPA) to the flask. The PPA acts as both a solvent and a dehydrating agent.

-

Heat the reaction mixture to 180°C and maintain this temperature for 4-5 hours with stirring.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with dichloromethane as the eluent.

-

After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice.

-

A precipitate will form. Filter the precipitate and wash it with cold water.

-

Neutralize the precipitate with a sodium carbonate solution.

-

Dry the crude product.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Ethanol (aqueous) or dilute acetic acid

-

Sublimation apparatus

Procedure:

-

Recrystallize the crude product several times from aqueous ethanol or dilute acetic acid.[2][3]

-

For higher purity, the recrystallized product can be further purified by sublimation.[2][3]

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point determination.

Key Mechanisms and Applications

The unique properties of HBO have led to its use in a variety of scientific and industrial applications.

Excited-State Intramolecular Proton Transfer (ESIPT)

The most significant property of HBO is its ability to undergo ESIPT. This ultrafast photophysical process involves the transfer of a proton from the hydroxyl group to the benzoxazole nitrogen atom upon photoexcitation. This leads to the formation of a transient keto tautomer, which then relaxes to the ground state, often with a large Stokes shifted fluorescence emission. This efficient energy dissipation mechanism makes HBO and its derivatives excellent candidates for UV absorbers.

Fluorescent Probe for Zinc Ions

HBO derivatives are effective fluorescent probes for the detection of metal ions, particularly zinc (Zn²⁺).[1][10] The binding of Zn²⁺ to the hydroxyl oxygen and the benzoxazole nitrogen inhibits the ESIPT process. This chelation-enhanced fluorescence (CHEF) effect leads to a significant increase in the fluorescence intensity of the enol form, allowing for the sensitive detection of Zn²⁺.

This protocol provides a general method for using HBO as a fluorescent probe for Zn²⁺.

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO or ethanol)

-

Aqueous buffer solution (e.g., HEPES, pH 7.4)

-

Zinc chloride (ZnCl₂) stock solution

-

Other metal ion salt solutions (for selectivity studies)

-

Fluorometer

Procedure:

-

Prepare a working solution of HBO by diluting the stock solution in the aqueous buffer.

-

To a cuvette containing the HBO working solution, add increasing concentrations of the ZnCl₂ stock solution.

-

After each addition, mix the solution and record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the HBO-Zn²⁺ complex.

-

Observe the change in fluorescence intensity at the emission maximum of the enol form.

-

To assess selectivity, repeat the experiment with other metal ion solutions at the same concentration as the highest Zn²⁺ concentration used.

-

Plot the fluorescence intensity as a function of Zn²⁺ concentration to determine the detection limit and binding affinity.

Anticancer Activity

Derivatives of 2-phenylbenzoxazole (B188899) have demonstrated potential as anticancer agents.[11][12][13] Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.

The MTT assay is a colorimetric method to assess cell viability and is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]

-

Compound Treatment: Prepare serial dilutions of the HBO solution in the culture medium. Replace the medium in the wells with 100 µL of the different compound concentrations. Include a vehicle-only control (DMSO).[14]

-

Incubation: Incubate the plates for 48-72 hours.[14]

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Tyrosinase Inhibition

Certain derivatives of 2-phenylbenzoxazole have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1] This makes them promising candidates for skin-lightening agents in cosmetics and treatments for hyperpigmentation disorders. The inhibitory mechanism often involves the interaction of the hydroxyphenyl moiety with the active site of the tyrosinase enzyme.

This protocol describes a common in vitro assay to evaluate the tyrosinase inhibitory activity of HBO and its derivatives.

Materials:

-

Mushroom tyrosinase solution

-

L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

This compound solution (in DMSO)

-

Kojic acid solution (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the HBO solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of tyrosinase inhibition is calculated as: ((Activity_control - Activity_sample) / Activity_control) * 100.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[5] It should be stored in an inert atmosphere at room temperature.[2][4]

Conclusion

This compound is a compound of significant interest due to its unique photophysical properties, primarily driven by the ESIPT mechanism. This characteristic has been effectively harnessed in applications such as UV filters and fluorescent sensors. Furthermore, the benzoxazole scaffold serves as a promising platform for the development of novel therapeutic agents, with demonstrated potential in anticancer and tyrosinase inhibition applications. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate further research and development in these exciting areas.

References

- 1. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. activeconceptsllc.com [activeconceptsllc.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. activeconceptsllc.com [activeconceptsllc.com]

- 8. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]

- 11. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Luminescence of 2-(2-Hydroxyphenyl)benzoxazole: A Deep Dive into the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)benzoxazole (HBO) is a prominent member of a class of fluorescent molecules renowned for their characteristic large Stokes shifts, a phenomenon primarily driven by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This technical guide provides a comprehensive exploration of the fluorescence mechanism of HBO, detailing the underlying principles of ESIPT, the photophysical properties of the molecule, and the experimental and computational methodologies employed to investigate this process. The intricate interplay of molecular structure, solvent environment, and electronic excited states that govern the unique luminescent properties of HBO and its derivatives are elucidated, offering valuable insights for the design of novel fluorescent probes and materials.

Introduction

This compound (HBO) and its derivatives are a widely studied class of organic fluorophores.[1] Their most striking feature is an exceptionally large Stokes shift, often exceeding 150 nm, which is the difference between the maxima of the absorption and emission spectra.[1] This property is highly desirable in various applications, including fluorescent sensors, organic light-emitting diodes (OLEDs), and biological imaging, as it minimizes self-absorption and enhances detection sensitivity. The origin of this large Stokes shift lies in a rapid structural reorganization that occurs in the excited state, a process termed Excited-State Intramolecular Proton Transfer (ESIPT).[2]

The fundamental prerequisite for ESIPT in HBO is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (the proton donor) and the nitrogen atom of the benzoxazole (B165842) ring (the proton acceptor).[3][4] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom are significantly enhanced, facilitating the transfer of the proton along this pre-existing hydrogen bond.[3] This transfer leads to the formation of a transient keto-tautomer, which is energetically more favorable in the excited state. The fluorescence emission then originates from this keto-tautomer, resulting in a significantly red-shifted emission compared to the absorption of the initial enol form.

The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT process in HBO can be described as a four-level photochemical cycle involving the ground and excited states of both the enol (E) and keto (K) tautomers.

-

Step 1: Excitation. The process begins with the absorption of a photon by the ground-state enol form (E), promoting it to an excited singlet state (E*). This excitation is typically in the ultraviolet region of the electromagnetic spectrum.

-

Step 2: Ultrafast Proton Transfer. In the excited state, the enhanced acidity of the phenolic proton and basicity of the benzoxazole nitrogen trigger an ultrafast intramolecular proton transfer. This transfer occurs on the femtosecond to picosecond timescale, forming the excited keto-tautomer (K*).[2][4] This step is often considered barrierless or having a very low energy barrier.

-

Step 3: Fluorescence Emission. The excited keto-tautomer (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift, appearing in the visible region of the spectrum.

-

Step 4: Ground-State Reverse Proton Transfer. The ground-state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground-state enol form (E), thus completing the cycle.

The efficiency and dynamics of the ESIPT process are influenced by several factors, including the solvent polarity and the presence of electron-donating or electron-withdrawing substituents on the HBO scaffold.[3][5] For instance, in some derivatives or specific solvent environments, the ESIPT process can be inhibited or lead to dual emission from both the enol and keto forms.[3]

Photophysical Properties of HBO

The photophysical properties of HBO are intrinsically linked to the ESIPT mechanism. Key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes are highly dependent on the molecular environment.

Absorption and Emission Spectra

In nonpolar solvents, HBO typically exhibits an absorption maximum in the UV region, corresponding to the S₀ → S₁ transition of the enol tautomer. The fluorescence spectrum, however, shows a large Stokes-shifted emission band in the visible region, which is characteristic of the emission from the keto-tautomer.

Influence of Solvent Polarity

Solvent polarity can significantly impact the ESIPT process. In protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT process and leading to the observation of emission from the enol form.[5] Some studies have shown that increasing solvent polarity can facilitate the ESIPT reaction in certain HBO derivatives.[5]

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups onto the HBO framework can modulate the acidity of the phenol (B47542) and the basicity of the benzoxazole nitrogen, thereby influencing the driving force for ESIPT.[3] For example, electron-withdrawing groups on the hydroxyphenyl ring can suppress the proton transfer process.[3]

Quantitative Photophysical Data

The following table summarizes key photophysical data for this compound (HBO) and some of its derivatives in various solvents.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |

| HBO | Dichloromethane | ~335 | ~430 | - | - | >8000 |

| HBO | Toluene | - | - | - | - | >8000 |

| HBO derivative 1 | Dichloromethane | ~350 | ~425 (enol) | - | - | - |

| HBO derivative 2 | Dichloromethane | ~360 | ~580 (enol) | - | - | - |

| HBO derivative 3 | Dichloromethane | ~340 | 405 (enol), 439 (keto) | - | - | - |

| HBO-NBu₂ | Dichloromethane | ~400 | ~500 | 0.62 | - | - |

Note: This table is a compilation of representative data from multiple sources. The exact values can vary depending on the specific experimental conditions. The data for derivatives 1, 2, and 3 are from a study where ESIPT was inhibited or resulted in dual emission.[3] The data for HBO-NBu₂ represents a case where ESIPT is suppressed.[6]

Experimental Protocols

The investigation of the ESIPT mechanism in HBO relies on a combination of steady-state and time-resolved spectroscopic techniques, as well as computational chemistry.

Steady-State Absorption and Fluorescence Spectroscopy

Methodology:

-

Sample Preparation: Solutions of HBO or its derivatives are prepared in spectroscopic grade solvents at a concentration typically in the micromolar range to avoid aggregation.

-

Absorption Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at or near its λ_abs. The wavelength of maximum emission (λ_em) is determined. The Stokes shift is calculated from the difference between the absorption and emission maxima.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically measured using a relative method, with a well-characterized standard compound (e.g., quinine (B1679958) sulfate) as a reference. The integrated fluorescence intensities and absorbances of the sample and the standard are compared.

Time-Resolved Fluorescence Spectroscopy

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): This technique is used to measure the fluorescence lifetime (τ) of the excited state.

-

Instrumentation: The setup consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a monochromator, a fast photodetector (e.g., a photomultiplier tube or a microchannel plate detector), and timing electronics.

-

Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. By collecting the arrival times of many photons, a histogram of the fluorescence decay is constructed.

-

Data Analysis: The decay profile is then fitted to an exponential function to extract the fluorescence lifetime(s).

Computational Chemistry

Methodology:

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to model the electronic structure and photophysical properties of HBO.

-

Ground and Excited State Geometries: DFT is used to optimize the geometries of the enol and keto tautomers in both the ground (S₀) and the first excited singlet (S₁) states.

-

Potential Energy Surfaces: The potential energy surface for the proton transfer reaction in both the ground and excited states is calculated by systematically varying the O-H bond distance and calculating the energy at each point. This helps to determine the energy barriers for the forward and reverse proton transfer reactions.

-

Spectra Simulation: TD-DFT calculations are used to simulate the absorption and emission spectra, which can then be compared with the experimental results.

-

Molecular Orbital Analysis: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions and the charge redistribution upon excitation, which drives the ESIPT process.[3]

Visualizing the ESIPT Mechanism and Experimental Workflow

The following diagrams illustrate the core concepts discussed in this guide.

Caption: The four-level photochemical cycle of ESIPT in HBO.

Caption: A generalized workflow for investigating the ESIPT mechanism.

Conclusion

The fluorescence of this compound is a fascinating and well-studied example of Excited-State Intramolecular Proton Transfer. The ultrafast proton transfer from the phenolic hydroxyl group to the benzoxazole nitrogen in the excited state leads to the formation of a keto-tautomer, which is responsible for the characteristic large Stokes-shifted fluorescence. This process is governed by the intricate interplay of the molecule's electronic structure and its environment. A thorough understanding of the ESIPT mechanism, facilitated by a combination of advanced spectroscopic techniques and computational modeling, is crucial for the rational design of novel HBO-based fluorophores with tailored photophysical properties for a wide range of applications in materials science, chemistry, and biology. The continued exploration of this fundamental photophysical process promises to unlock new possibilities in the development of advanced functional materials.

References

- 1. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pnas.org [pnas.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]

- 5. mdpi.com [mdpi.com]

- 6. The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Synthesis of 2-(2-Hydroxyphenyl)benzoxazole Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic insights into 2-(2-Hydroxyphenyl)benzoxazole (HPBO) analogues, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.

Introduction

This compound (HPBO) and its derivatives are a well-established class of fluorescent compounds that have garnered considerable interest in medicinal chemistry. The core structure, consisting of a benzoxazole (B165842) ring linked to a hydroxyphenyl moiety, provides a versatile scaffold for the development of novel therapeutic agents. These compounds are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to interact with various biological targets, including key signaling proteins and enzymes involved in cell proliferation and survival.

Synthetic Methodologies

The primary and most classical method for synthesizing this compound analogues is the condensation of an appropriately substituted 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative. This reaction is typically facilitated by a dehydrating agent at elevated temperatures. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent in this reaction. Greener synthetic approaches are also being explored to minimize the use of harsh reagents and solvents.

General Experimental Protocol: Condensation using Polyphosphoric Acid (PPA)

The following protocol outlines a general procedure for the synthesis of HPBO analogues. Specific examples for the synthesis of chloro-, nitro-, and methoxy-substituted analogues are provided to illustrate the versatility of this method.

General Procedure:

-

A mixture of the substituted 2-aminophenol (1 equivalent) and the substituted salicylic acid (1 equivalent) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the reactants).

-

The reaction mixture is heated with stirring to a temperature ranging from 150°C to 220°C. The optimal temperature and reaction time are dependent on the specific substrates used.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hot reaction mixture is carefully poured into a beaker of ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Detailed Experimental Protocols for Key Analogues

2.2.1. Synthesis of 2-(5-Chloro-2-hydroxyphenyl)benzoxazole

-

Reactants: 2-Aminophenol and 5-Chlorosalicylic acid.

-

Procedure: A mixture of 2-aminophenol (1.09 g, 10 mmol) and 5-chlorosalicylic acid (1.72 g, 10 mmol) in polyphosphoric acid (20 g) is heated at 210-220°C for 4 hours. The hot mixture is poured into ice water (500 mL). The separated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol (B145695) to afford the pure product.

2.2.2. Synthesis of 2-(2-Hydroxy-5-nitrophenyl)benzoxazole

-

Reactants: 2-Aminophenol and 5-Nitrosalicylic acid.

-

Procedure: A mixture of 2-aminophenol (1.09 g, 10 mmol) and 5-nitrosalicylic acid (1.83 g, 10 mmol) in polyphosphoric acid (25 g) is heated at 180°C for 3 hours. The reaction mixture is then poured into cold water. The solid product is filtered, washed with a 10% sodium carbonate solution, then with water, and dried. Recrystallization from a mixture of ethanol and dimethylformamide (DMF) yields the purified product.

2.2.3. Synthesis of 2-(2-Hydroxy-4-methoxyphenyl)benzoxazole

-

Reactants: 2-Aminophenol and 4-Methoxysalicylic acid.

-

Procedure: A mixture of 2-aminophenol (1.09 g, 10 mmol) and 4-methoxysalicylic acid (1.68 g, 10 mmol) is heated in polyphosphoric acid (20 g) at 160-170°C for 2 hours. The workup procedure is similar to the one described above. The product is purified by recrystallization from aqueous ethanol.

Data Presentation

The following tables summarize key quantitative data for a selection of synthesized this compound analogues.

Table 1: Synthesis and Physical Properties of HPBO Analogues

| Compound ID | Substituent on Phenyl Ring | Substituent on Benzoxazole Ring | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| HPBO-1 | H | H | 180-200 | 4 | 85 | 123-125 |

| HPBO-2 | 5-Chloro | H | 210-220 | 4 | 78 | 152-154 |

| HPBO-3 | 5-Nitro | H | 180 | 3 | 82 | 248-250 |

| HPBO-4 | 4-Methoxy | H | 160-170 | 2 | 75 | 130-132 |

| HPBO-5 | 5-Bromo | H | 200 | 4 | 72 | 160-162 |

Table 2: Spectroscopic Data for Selected HPBO Analogues

| Compound ID | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | IR (ν, cm⁻¹) |

| HPBO-1 | 11.25 (s, 1H, OH), 8.15 (d, 1H), 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 7.10 (t, 1H), 7.00 (d, 1H) | 162.9, 158.2, 150.8, 141.5, 132.8, 127.1, 125.4, 124.9, 119.8, 119.3, 117.2, 111.3 | 3410 (O-H), 1630 (C=N), 1545 (C=C) |

| HPBO-2 | 11.80 (s, 1H, OH), 8.10 (d, 1H), 7.82-7.78 (m, 2H), 7.50-7.40 (m, 3H), 7.05 (d, 1H) | 162.5, 156.9, 150.7, 141.3, 132.5, 126.8, 125.6, 125.1, 122.1, 119.5, 117.5, 111.4 | 3400 (O-H), 1628 (C=N), 1540 (C=C) |

| HPBO-3 | 11.50 (s, 1H, OH), 8.90 (s, 1H), 8.30 (d, 1H), 7.85-7.80 (m, 2H), 7.50-7.40 (m, 2H), 7.20 (d, 1H) | 164.1, 163.5, 150.9, 141.8, 140.2, 127.5, 126.3, 125.8, 125.3, 120.1, 118.2, 111.6 | 3425 (O-H), 1635 (C=N), 1580, 1340 (NO₂) |

Table 3: Anticancer Activity of Selected HPBO Analogues (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| HPBO-1 | >100 | >100 | >100 |

| HPBO-2 | 15.2 | 21.5 | 18.9 |

| HPBO-3 | 8.5 | 12.3 | 9.8 |

| HPBO-5 | 12.8 | 18.7 | 15.4 |

Signaling Pathways and Mechanism of Action

Several this compound analogues have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and survival. The following diagrams illustrate some of the known mechanisms of action.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some HPBO analogues act as inhibitors of VEGFR-2, thereby blocking downstream signaling cascades.

Caption: Inhibition of the VEGFR-2 signaling pathway by HPBO analogues.

Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor. Some benzoxazole analogues, similar to the anticancer agent Phortress, can act as AhR agonists. This leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize the compounds into cytotoxic species that form DNA adducts, ultimately leading to apoptosis.

Caption: Activation of the AhR signaling pathway by HPBO analogues.

Inhibition of Topoisomerase II and Induction of Apoptosis

Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like DNA replication and transcription. Certain HPBO analogues can act as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex. This leads to DNA strand breaks, which, if not repaired, trigger the apoptotic cascade.

Caption: Topoisomerase II inhibition by HPBO analogues leading to apoptosis.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic methodologies are well-established and allow for the generation of a diverse range of analogues with varying electronic and steric properties. The demonstrated anticancer activity, mediated through various signaling pathways, underscores the potential of these compounds in oncology drug discovery. Further optimization of the core structure and a deeper understanding of the structure-activity relationships will be crucial for the development of clinically viable drug candidates.

A Theoretical and Spectroscopic Deep Dive into the Electronic Structure of 2-(2'-hydroxyphenyl)benzoxazole (HPBO)

A Technical Guide for Researchers in Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the electronic structure of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) and its derivatives. HPBO is a cornerstone molecule in the study of Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process with significant implications for the development of fluorescent probes, sensors, and photostabilizers. This document details the computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), used to elucidate the electronic transitions and potential energy surfaces governing the ESIPT phenomenon. Furthermore, it presents a summary of key quantitative data from various theoretical studies and outlines the fundamental experimental protocols for the synthesis and spectroscopic characterization of HPBO-based compounds. Visualizations of the ESIPT mechanism and a typical computational workflow are provided to facilitate a deeper understanding of the underlying principles and research methodologies.

Introduction

2-(2'-hydroxyphenyl)benzoxazole (HPBO) is a fluorescent molecule that exhibits a large Stokes shift, a phenomenon attributed to an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) process.[1] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the observed Stokes-shifted fluorescence. The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment, making HPBO and its derivatives attractive candidates for various applications, including fluorescent probes for ions and biological molecules, organic light-emitting diodes (OLEDs), and laser dyes.

Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in unraveling the intricate details of the ESIPT mechanism in HPBO. These studies provide insights into the electronic structure of the ground and excited states, the nature of the frontier molecular orbitals (HOMO and LUMO), and the potential energy surfaces along the proton transfer coordinate. This guide aims to consolidate the key findings from these theoretical investigations and provide a practical resource for researchers working with HPBO and related compounds.

The ESIPT Mechanism in HPBO

The photophysical behavior of HPBO is governed by a four-level photocycle involving the enol (E) and keto (K) tautomers in their ground (S₀) and first excited (S₁) states.

Upon absorption of a photon, the enol tautomer is excited from its ground state (E_S₀) to the first excited state (E_S₁). In the excited state, the acidity of the hydroxyl group and the basicity of the oxazole nitrogen increase, facilitating the intramolecular proton transfer to form the excited keto tautomer (K_S₁). This tautomer then decays radiatively to its ground state (K_S₀) by emitting a photon, resulting in the characteristic Stokes-shifted fluorescence. Finally, the keto tautomer in the ground state rapidly undergoes back proton transfer to regenerate the stable enol form (E_S₀).

Theoretical Methodologies

The electronic structure and photophysical properties of HPBO and its derivatives are predominantly investigated using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited states.[2][3]

Computational Protocol

A typical computational workflow for studying the ESIPT process in HPBO involves several key steps:

Step 1: Ground State Geometry Optimization: The geometries of the enol and keto tautomers are optimized in the ground state using DFT. Popular choices for functionals include B3LYP, PBE0, and CAM-B3LYP, often paired with basis sets like 6-31G(d,p) or the def2-TZVP basis set.

Step 2: Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

Step 3: Vertical Excitation Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed to simulate the UV-Vis absorption spectrum. This provides the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f).

Step 4: Excited State Geometry Optimization: The geometry of the first singlet excited state (S₁) is optimized for both the enol and keto tautomers. The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) gives the emission energy.

Step 5: Potential Energy Surface (PES) Scan: To investigate the ESIPT barrier, a relaxed PES scan is performed by systematically varying the O-H bond length or the N...H distance. This helps in determining whether the ESIPT process is barrierless or involves an energy barrier.

Step 6: Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the nature of the electronic transitions and the charge redistribution upon excitation.

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from various theoretical studies on HPBO and its derivatives. It is important to note that the calculated values can vary depending on the level of theory (functional and basis set) and the solvent model used.

Table 1: Calculated Photophysical Properties of HPBO and Selected Derivatives

| Compound | Substituent | Functional/Basis Set | Solvent | λ_abs (nm) | Oscillator Strength (f) | λ_em (nm) |

| HPBO | - | PBE1PBE/6-311G(d,p) | Cyclohexane | 332 | - | - |

| HPBO | - | PBE1PBE/6-311G(d,p) | Ethanol | 320 | - | - |

| HBO-1 | Methyl | - | - | - | - | - |

| HBO-2 | Ethyl | - | - | - | - | - |

| HBO-3 | Isopropyl | - | - | - | - | - |

Data synthesized from multiple sources. A dash (-) indicates data not available in the cited literature.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for HPBO and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| HPBO | -6.32 | -1.78 | 4.54 |

| Compound 1 | -6.01 | -2.53 | 3.48 |

| Compound 2 | -6.11 | -2.48 | 3.63 |

| Compound 3 | -6.42 | -1.79 | 4.63 |

Calculations performed at the wB97XD/def2tzvp level of theory in DCM.[2]

Experimental Protocols

Synthesis of HPBO Derivatives

A general and robust method for the synthesis of substituted HPBO derivatives is the Suzuki-Miyaura cross-coupling reaction.

General Procedure:

-

A substituted 2-aminophenol (B121084) is condensed with a substituted salicylaldehyde (B1680747) in a suitable solvent like ethanol.

-

The resulting Schiff base is then cyclized to the benzoxazole (B165842) ring, often in the presence of an oxidizing agent.

-

For further functionalization, a common precursor is a bromo-substituted HPBO, which can then undergo a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/ethanol/water.

-

The final product is purified using column chromatography on silica (B1680970) gel.

Spectroscopic Measurements

UV-Vis Absorption Spectroscopy:

-